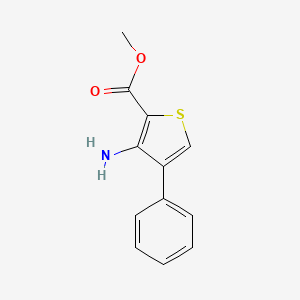

Methyl 3-amino-4-phenylthiophene-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-4-phenylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-12(14)11-10(13)9(7-16-11)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWKMKNACSKDCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374906 | |

| Record name | methyl 3-amino-4-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82437-64-7 | |

| Record name | methyl 3-amino-4-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-4-phenylthiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Elucidation of a Privileged Scaffold: A Technical Guide to Methyl 3-Amino-4-phenylthiophene-2-carboxylate

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth structural analysis of methyl 3-amino-4-phenylthiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a senior application scientist, the following guide is structured to deliver not just data, but a cohesive understanding of the molecule's synthesis, architecture, and functional implications, grounded in established analytical techniques.

Introduction: The Thiophene Core in Modern Chemistry

Substituted thiophenes represent a cornerstone of heterocyclic chemistry, with the 2-aminothiophene motif, in particular, serving as a versatile scaffold in the development of novel therapeutic agents and functional materials. This compound is a key intermediate, valued for its potential in creating a diverse array of biologically active compounds, including antihypertensives, antitumors, and antivirals. Its structural rigidity and the specific arrangement of its functional groups—an amine, an ester, and a phenyl ring—offer a unique platform for molecular design and synthesis. This guide will dissect the structural characteristics of this molecule, providing a foundational understanding for its application in advanced research.

Synthesis Strategy: The Gewald Reaction

The most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] For the synthesis of this compound, a variation of the Gewald reaction is the most probable and efficient route.

Caption: Generalized Gewald reaction pathway for the synthesis of the target molecule.

Experimental Protocol: A Probable Synthetic Route

-

Knoevenagel Condensation: To a solution of phenylacetaldehyde and methyl cyanoacetate in a suitable solvent (e.g., ethanol or DMF), a basic catalyst such as morpholine or triethylamine is added. The mixture is stirred, often with gentle heating, to promote the formation of the α,β-unsaturated nitrile intermediate.

-

Thiophene Ring Formation: Elemental sulfur is then introduced to the reaction mixture. The temperature is typically raised to facilitate the addition of sulfur and subsequent cyclization.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is often precipitated by the addition of water or a non-polar solvent. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield this compound.

This one-pot synthesis is highly efficient due to the concurrent formation of multiple bonds, making it a preferred method in both academic and industrial settings.[4]

Structural Analysis: A Multi-faceted Approach

The structural elucidation of this compound relies on a combination of spectroscopic and analytical techniques. While a published crystal structure for this specific molecule is not available, extensive data from the closely related analog, methyl 3-aminothiophene-2-carboxylate (without the 4-phenyl group), provides a robust foundation for understanding its molecular geometry and intermolecular interactions.[5]

Crystallographic Insights from an Analog

Single-crystal X-ray diffraction of methyl 3-aminothiophene-2-carboxylate reveals a monoclinic crystal system with the P21/c space group.[5] This analysis provides key structural parameters that can be reasonably extrapolated to the 4-phenyl derivative.

| Parameter | Observed Range in Analog[5] | Expected Influence of 4-Phenyl Group |

| C–S Bond Lengths | 1.711–1.740 Å | Minimal direct effect on C-S bond lengths. |

| C–N Bond Length | 1.347–1.354 Å | Minor changes due to electronic effects. |

| C=O Bond Length | 1.219–1.226 Å | Minimal direct effect. |

| Intramolecular H-Bond | N–H···O=C | Expected to be present, influencing planarity. |

The presence of the 4-phenyl group is anticipated to introduce steric hindrance, potentially leading to a non-coplanar arrangement between the thiophene and phenyl rings. This dihedral angle would be a key determinant of the molecule's overall conformation and crystal packing. The crystal packing of the analog is stabilized by strong N–H···O and N–H···N hydrogen bonds, and it is highly probable that similar interactions govern the solid-state structure of the 4-phenyl derivative.[5]

Caption: Probable intermolecular interactions in the crystal lattice.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment of the atoms within the molecule. Based on data from analogous compounds, the following spectral features are predicted for this compound.[6][7]

¹H NMR:

-

Phenyl Protons: A multiplet in the aromatic region (δ 7.2-7.6 ppm).

-

Thiophene Proton (H5): A singlet in the downfield region of the thiophene protons (δ ~7.0-7.5 ppm).

-

Amino Protons (NH₂): A broad singlet (δ ~5.0-6.0 ppm), the chemical shift of which can be concentration and solvent dependent.

-

Methyl Protons (OCH₃): A sharp singlet (δ ~3.8 ppm).

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the downfield region (δ ~165-170 ppm).

-

Aromatic Carbons: Multiple signals in the aromatic region (δ ~110-150 ppm), including the carbons of the phenyl and thiophene rings.

-

Methyl Carbon (OCH₃): A signal in the upfield region (δ ~50-55 ppm).

IR spectroscopy provides information about the functional groups present in the molecule. The expected characteristic absorption bands are:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3200-3500 (typically two bands) |

| Carbonyl (C=O) | Stretching | 1660-1690 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C-N | Stretching | 1250-1350 |

| C-O | Stretching | 1000-1300 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₂H₁₁NO₂S), the expected molecular ion peak [M]⁺ would be at m/z 233.[8]

Predicted Fragmentation Pattern:

-

Loss of a methoxy radical (•OCH₃): [M - 31]⁺, leading to a fragment at m/z 202.

-

Loss of the methyl ester group (•COOCH₃): [M - 59]⁺, resulting in a fragment at m/z 174.

-

Fragmentation of the thiophene and phenyl rings would lead to a complex pattern of lower mass ions.

Applications in Drug Discovery and Development

The structural features of this compound make it a "privileged scaffold" in medicinal chemistry. The amino group at the 3-position can be readily functionalized to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).[9] The 4-phenyl group can also be modified to modulate properties such as lipophilicity and target binding. This versatility has led to the use of this and similar aminothiophenes as starting materials for compounds with diverse biological activities, including kinase inhibitors and anti-inflammatory agents.[10]

Conclusion

This compound is a molecule of significant synthetic and medicinal value. Its structural analysis, informed by the robust data available for its analogs, reveals a planar thiophene core with key functional groups poised for further chemical modification. A comprehensive understanding of its synthesis via the Gewald reaction, coupled with a detailed interpretation of its spectroscopic and potential crystallographic features, provides a critical foundation for researchers aiming to leverage this scaffold in the design and development of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mdpi.com [mdpi.com]

- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-amino-4-phenylthiophene-3-carboxylate | C12H11NO2S | CID 685886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C12H11NO2S) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

A Technical Guide to the Physicochemical Properties and Synthetic Profile of Methyl 3-amino-4-phenylthiophene-2-carboxylate

Executive Summary

Methyl 3-amino-4-phenylthiophene-2-carboxylate is a polysubstituted aminothiophene that serves as a cornerstone in modern medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a thiophene core functionalized with reactive amine and ester groups, designates it as a "privileged scaffold." This guide provides an in-depth analysis of its core physicochemical properties, a detailed protocol for its synthesis via the Gewald reaction, and an exploration of its applications as a versatile building block for drug discovery. The content herein is tailored for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights.

Introduction: The Significance of the 2-Aminothiophene Scaffold

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with the 2-aminothiophene ring system attracting considerable attention for its diverse and significant biological activities.[1] Molecules incorporating this scaffold have demonstrated a wide array of pharmacological effects, including antiproliferative, antiviral, and antimicrobial properties.[1][2] this compound (CAS No. 82437-64-7) emerges as a particularly valuable derivative. The strategic placement of the phenyl group at the C4 position and the methyl ester at C2 provides a template ripe for synthetic elaboration, enabling the exploration of chemical space to fine-tune pharmacokinetic and pharmacodynamic profiles. This guide aims to consolidate the essential technical data for this compound, providing a reliable resource for its synthesis and application in research settings.

Synthesis and Mechanistic Insights: The Gewald Reaction

The most efficient and widely adopted method for constructing polysubstituted 2-aminothiophenes is the Gewald aminothiophene synthesis, a one-pot, multi-component reaction.[3][4][5] This reaction offers operational simplicity and utilizes readily available starting materials, making it a highly practical choice for laboratory and industrial-scale synthesis.

Reaction Mechanism

The synthesis of this compound via the Gewald reaction proceeds through a well-elucidated mechanistic pathway:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between phenylacetaldehyde and methyl cyanoacetate. This step forms a stable α,β-unsaturated nitrile intermediate. The choice of a mild base, such as triethylamine or piperidine, is critical to promote the condensation without inducing unwanted side reactions.[3][4]

-

Sulfur Addition: Elemental sulfur (S₈) adds to the activated methylene group of the Knoevenagel adduct. The exact mechanism of sulfur ring opening and addition is complex, but it is understood to be facilitated by the basic reaction conditions.[1][3]

-

Cyclization and Tautomerization: The sulfur-adducted intermediate undergoes an intramolecular cyclization, attacking the nitrile group. A subsequent tautomerization of the resulting imine yields the stable aromatic 2-aminothiophene product.[3]

Experimental Protocol: Gewald Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Phenylacetaldehyde

-

Methyl cyanoacetate

-

Elemental Sulfur (powdered)

-

Triethylamine

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol (100 mL).

-

Addition of Reagents: Add methyl cyanoacetate (0.1 mol), phenylacetaldehyde (0.1 mol), and finely powdered elemental sulfur (0.1 mol).

-

Catalyst Addition: Slowly add triethylamine (0.12 mol) to the stirred mixture. The addition of the base is exothermic and serves as the catalyst for the initial condensation.

-

Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Filter the crude product and wash it with cold ethanol to remove unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol to yield the final product as a crystalline solid.

Visualization of Synthetic Workflow

Caption: Workflow for the Gewald Synthesis of the title compound.

Core Physicochemical Properties

The utility of a chemical compound in research and development is fundamentally linked to its physicochemical properties. The following data has been compiled from various sources to provide a comprehensive profile.

Summary of Properties

| Property | Value | Source |

| CAS Number | 82437-64-7 | [6] |

| Molecular Formula | C₁₂H₁₁NO₂S | [7][8] |

| Molecular Weight | 233.29 g/mol | [7][9] |

| Appearance | Crystalline powder or crystals | [10] |

| Melting Point | 69 °C | [11] |

| Boiling Point | 381.6 °C at 760 mmHg | [11] |

| Solubility | Expected to be soluble in methanol, ethanol, DMF, DCM; poorly soluble in water. | Inferred from structure |

Spectroscopic Profile

While comprehensive, peer-reviewed spectral data for this specific molecule is not abundant in public databases, its expected spectroscopic signatures can be reliably predicted based on its functional groups and data from closely related analogs.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm, a broad singlet for the amine protons (-NH₂) which may vary in position, a singlet for the lone thiophene proton at C5, and a multiplet corresponding to the five protons of the C4-phenyl group in the aromatic region (7.2-7.6 ppm).

-

¹³C NMR Spectroscopy: Key resonances in the carbon spectrum would include the carbonyl carbon of the ester at ~165 ppm, signals for the aromatic carbons of the phenyl and thiophene rings between 105-150 ppm, and the methyl ester carbon at ~50-55 ppm.[2][12]

-

Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the functional groups. Key vibrational bands are expected as follows:

-

N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C=O Stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹ for the ester carbonyl group.[2]

-

C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic thiophene and phenyl rings.

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 233. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be detected at m/z 234.0583.[8]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its structural features provide multiple reaction sites for diversification, making it a powerful scaffold for building libraries of compounds for biological screening.

-

Synthetic Intermediate: The compound is a key precursor for creating more complex heterocyclic systems.[13] The amine and ester groups can be readily modified. For example, the amine can be acylated or used in condensation reactions to form fused rings, such as thieno[2,3-d]pyrimidines, which are a well-known class of pharmacologically active molecules.[4][14] The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.[15]

-

Scaffold for Drug Discovery: The 2-aminothiophene core is a privileged structure that is present in numerous compounds with demonstrated biological activity.[2] Derivatives have shown potential as antioxidant and antibacterial agents.[16] By using the title compound as a starting point, medicinal chemists can systematically modify the structure to optimize its interaction with biological targets, fine-tuning its efficacy and safety profile.[17]

Visualization of Synthetic Utility

Caption: Role as a versatile scaffold for derivative synthesis.

Conclusion

This compound is a chemical intermediate of significant strategic importance. Its straightforward and efficient synthesis via the Gewald reaction, combined with its versatile reactivity, makes it an indispensable tool for researchers in organic synthesis and drug discovery. The well-defined physicochemical and spectroscopic properties outlined in this guide provide a solid foundation for its use in the rational design and development of novel, biologically active compounds. Its continued application as a molecular scaffold is poised to accelerate progress in the pharmaceutical sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy Methyl 2-amino-4-phenylthiophene-3-carboxylate | 67171-55-5 [smolecule.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. This compound CAS#: 82437-64-7 [m.chemicalbook.com]

- 7. This compound [m.chemicalbook.com]

- 8. PubChemLite - this compound (C12H11NO2S) [pubchemlite.lcsb.uni.lu]

- 9. Methyl 2-amino-4-phenylthiophene-3-carboxylate | C12H11NO2S | CID 685886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 3-aminothiophene-2-carboxylate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. This compound [myskinrecipes.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

A Technical Guide to Methyl 3-amino-4-phenylthiophene-2-carboxylate (CAS 82437-64-7): Synthesis, Properties, and Applications

Introduction

Methyl 3-amino-4-phenylthiophene-2-carboxylate is a polysubstituted thiophene derivative that serves as a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its structure, which combines a thiophene core with strategically placed amino, phenyl, and methyl ester functionalities, offers a reactive platform for the construction of complex molecular architectures.[1][2] The 2-aminothiophene scaffold is a privileged motif found in numerous pharmacologically active compounds, making this specific molecule a compound of significant interest for researchers in drug discovery and materials science.[3][4] This guide provides a comprehensive overview of its molecular attributes, synthesis, predicted spectral properties, chemical reactivity, and potential applications, tailored for professionals in the chemical and pharmaceutical sciences.

Core Molecular Attributes

The fundamental identity of any chemical compound begins with its structural and molecular formula. These core attributes dictate its chemical behavior and potential applications. This compound is defined by the specific arrangement of its constituent atoms, which is concisely captured by various chemical identifiers.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 82437-64-7 | |

| Molecular Formula | C₁₂H₁₁NO₂S | [5] |

| Molecular Weight | 233.29 g/mol | [5] |

| SMILES String | COC(=O)c1scc(c1N)-c2ccccc2 | |

| InChI Key | UKWKMKNACSKDCN-UHFFFAOYSA-N |

Physicochemical Properties & Handling

While extensive experimental data for this specific compound is not widely published, key properties can be inferred from supplier data and the nature of the molecule.

| Property | Value / Information | Reference |

| Physical Form | Solid | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. | |

| Storage | Keep in a dark place, sealed in a dry environment at 2-8°C. | [6] |

| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. |

Synthesis via the Gewald Reaction

The most prominent and efficient method for constructing the 2-aminothiophene core is the Gewald multicomponent reaction.[7][8] This one-pot synthesis is valued for its operational simplicity and the ability to generate highly functionalized thiophenes from readily available starting materials.[9]

Mechanistic Overview

The reaction proceeds through a well-elucidated, though complex, sequence:

-

Knoevenagel Condensation: The synthesis is initiated by a base-catalyzed condensation between an α-methylene carbonyl compound (phenylacetaldehyde, in this case) and an active methylene nitrile (methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[8]

-

Sulfur Addition & Cyclization: Elemental sulfur adds to the activated intermediate. The precise mechanism of sulfur incorporation and subsequent ring-closure is intricate, but it culminates in the formation of a substituted dihydronaphthalene thiolate, which rapidly cyclizes.[8][10]

-

Tautomerization: The cyclized intermediate undergoes tautomerization to yield the final, stable aromatic 2-aminothiophene product.

Conceptual Synthesis Workflow

The following diagram illustrates the transformation from key starting materials to the target compound via the Gewald reaction.

Caption: Overall workflow for the Gewald synthesis.

Representative Experimental Protocol

Causality: This protocol is designed based on established principles of the Gewald reaction. Ethanol is chosen as a common, polar protic solvent. Morpholine acts as the basic catalyst for the initial condensation and subsequent steps. The reflux temperature ensures sufficient energy to drive the reaction to completion. The workup procedure is designed to precipitate the organic product from the reaction mixture by adding water.

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylacetaldehyde (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

-

Initiation: Add morpholine (0.2-0.5 eq.) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Characterization (Predictive Analysis)

Disclaimer: Publicly available experimental spectra for CAS 82437-64-7 are limited. The following data is a predictive analysis based on the known structure and spectral data from closely related analogs, such as methyl 3-amino-4-methylthiophene-2-carboxylate.[11][12]

| Technique | Expected Key Features |

| ¹H NMR | - Singlet for -OCH₃ protons (~3.8 ppm).- Broad singlet for -NH₂ protons (variable, ~5-6 ppm).- Singlet for thiophene H-5 proton (~6.5-7.0 ppm).- Multiplet for phenyl protons (~7.2-7.5 ppm). |

| ¹³C NMR | - Signal for ester carbonyl carbon (~165 ppm).- Signals for aromatic carbons (thiophene and phenyl) in the ~100-150 ppm range.- Signal for -OCH₃ carbon (~51 ppm). |

| IR (cm⁻¹) | - N-H stretching bands for primary amine (~3300-3500 cm⁻¹).- C=O stretching for the ester (~1670-1690 cm⁻¹).- C=C stretching for aromatic rings (~1450-1600 cm⁻¹).- C-O stretching (~1250 cm⁻¹). |

| Mass Spec (EI) | - Molecular ion [M]⁺ peak at m/z = 233.- Key fragments corresponding to the loss of -OCH₃ (m/z = 202) and -COOCH₃ (m/z = 174). |

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity as a versatile synthetic intermediate.[2] Its functional groups provide multiple handles for elaboration into more complex molecules.

-

Reactions at the Amino Group: The nucleophilic primary amine is the most reactive site. It readily participates in condensation reactions with electrophiles to form amides, ureas, and Schiff bases. Critically, it is a key precursor for building fused heterocyclic systems, such as thieno[3,2-d]pyrimidines, which are of great interest in medicinal chemistry.[1]

-

Reactions of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification.

-

Reactions on the Thiophene Ring: The electron-rich thiophene ring can undergo electrophilic aromatic substitution. The C-5 position, being unsubstituted, is a prime site for reactions like halogenation or palladium-catalyzed C-H arylation, as demonstrated on similar substrates.[13]

Conceptual Reactivity Pathways

Caption: Key reactivity sites and potential derivative classes.

Applications in Research and Drug Development

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry.[3] Thiophene-containing molecules are recognized as bioisosteres of phenyl rings and are present in numerous FDA-approved drugs.[4] Derivatives of 3-aminothiophene-2-carboxylates have been investigated for a wide spectrum of biological activities, including:

-

Anticancer agents[4]

-

Antimicrobial and antifungal agents[14]

-

Anti-inflammatory compounds[2]

-

Kinase inhibitors

-

Central nervous system agents

This compound, therefore, represents a key starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[1]

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. Based on available data, this compound should be handled with care.

| Hazard Category | Information | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary Info | May cause skin, eye, and respiratory irritation. Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. | [11] |

| Storage Class | 11 (Combustible Solids) |

Conclusion

This compound (CAS 82437-64-7) is a synthetically accessible and highly versatile heterocyclic building block. Its straightforward synthesis via the robust Gewald reaction, combined with multiple points for chemical modification, makes it an indispensable tool for researchers. For professionals in drug development and materials science, this compound serves as a critical starting point for the exploration of novel chemical entities with significant therapeutic and functional potential.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [m.chemicalbook.com]

- 6. 82437-64-7|this compound|BLD Pharm [bldpharm.com]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]

- 11. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-amino-4-phenylthiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Among the vast library of 2-aminothiophene derivatives, Methyl 3-amino-4-phenylthiophene-2-carboxylate stands out as a key intermediate for the synthesis of complex heterocyclic systems with significant therapeutic potential. Its unique arrangement of an amino group, a carboxylate ester, and a phenyl substituent on the thiophene ring provides a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis via the renowned Gewald reaction, detailed spectroscopic and structural characterization, reactivity, and its pivotal role as a precursor to potent biologically active molecules. The insights provided herein are grounded in established scientific literature, offering both theoretical understanding and practical methodologies.

Chemical Identity and Physicochemical Properties

A precise understanding of the fundamental properties of a molecule is paramount for its effective utilization in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₂H₁₁NO₂S | [3] |

| Molecular Weight | 233.29 g/mol | [3] |

| CAS Number | 82437-64-7 | [3] |

| Canonical SMILES | COC(=O)C1=C(N)C(=CS1)C2=CC=CC=C2 | [4] |

| InChIKey | UKWKMKNACSKDCN-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 3.3 | [4] |

| Appearance | White to light yellow crystalline powder | N/A |

| Melting Point | 60-63 °C | N/A |

Synthesis: The Gewald Three-Component Reaction

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes, including this compound, is the Gewald three-component reaction.[5] This one-pot synthesis is valued for its operational simplicity, the accessibility of starting materials, and its versatility.[2]

Reaction Mechanism

The Gewald reaction proceeds through a cascade of three key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between an active methylene compound (methyl cyanoacetate in this case) and a ketone (acetophenone). This forms an α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: Elemental sulfur adds to the activated α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and can involve polysulfide intermediates.

-

Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization via a nucleophilic attack of the sulfur on the cyano group, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring.[5]

The overall workflow of the Gewald reaction is depicted below:

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Practical Approach

The following protocol is adapted from established procedures for the synthesis of structurally similar 4-aryl-2-aminothiophene-3-carboxylates and provides a robust starting point for optimization.[6][7]

Materials:

-

Acetophenone

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or other suitable base like piperidine or triethylamine)

-

Ethanol (or methanol)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.2 eq).

-

Solvent and Catalyst Addition: Add ethanol to the flask to create a stirrable slurry. To this mixture, add a catalytic amount of morpholine (0.1-0.2 eq).

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 50-60 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield this compound as a crystalline solid. For non-crystalline products or to remove persistent impurities, silica gel column chromatography can be employed.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the thiophene proton at the 5-position, a broad singlet for the amino (-NH₂) protons, and a singlet for the methyl ester (-OCH₃) protons. Based on data for similar compounds, the phenyl protons would appear in the range of δ 7.2-7.5 ppm.[8] The thiophene proton is expected to be a singlet around δ 6.0-6.5 ppm. The amino protons will likely appear as a broad singlet around δ 6.0-7.0 ppm, and the methyl ester protons as a sharp singlet around δ 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester at approximately δ 165 ppm. The aromatic carbons of the phenyl and thiophene rings will resonate in the region of δ 100-150 ppm. The methyl carbon of the ester group will appear upfield, typically around δ 50-55 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1670-1690 cm⁻¹ for the ester carbonyl group.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching: A band in the 1200-1300 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry (MS)

Mass spectrometric analysis will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 233. Predicted fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 202, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 174.[4]

Crystal Structure

While the specific crystal structure of this compound has not been reported, studies on the closely related Methyl-3-aminothiophene-2-carboxylate provide valuable insights.[9] It is expected that the thiophene ring and the ester group are nearly coplanar. The crystal packing will likely be dominated by intermolecular hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule, forming stable dimeric or polymeric structures. These interactions are crucial for the solid-state properties of the material.

Reactivity and Applications in Drug Discovery

This compound is a versatile building block, primarily utilized for the synthesis of fused heterocyclic systems, most notably thieno[3,2-d]pyrimidines.

Synthesis of Thieno[3,2-d]pyrimidines

The ortho-relationship of the amino and ester functional groups on the thiophene ring provides an ideal arrangement for cyclization reactions to form the pyrimidine ring.

Caption: Synthetic pathway from the title compound to thieno[3,2-d]pyrimidine derivatives.

This transformation is typically achieved by heating the 2-aminothiophene with a one-carbon synthon like formamide or by a two-step process involving initial reaction with an orthoformate or dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with an amine.[10]

Biological Significance of Derivatives

The thieno[3,2-d]pyrimidine core, readily accessible from this compound, is a key pharmacophore in numerous drug candidates with a wide range of biological activities:

-

Kinase Inhibitors: Thienopyrimidine derivatives have been extensively explored as inhibitors of various protein kinases, which are critical targets in oncology. For instance, they have shown inhibitory activity against epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K), both of which are implicated in cancer cell proliferation and survival.[11]

-

Antiviral and Antimicrobial Agents: The scaffold has been incorporated into molecules with potent antiviral and antimicrobial properties.

-

Central Nervous System (CNS) Activity: Certain derivatives act as allosteric modulators of adenosine receptors, suggesting potential applications in neurological disorders.

Furthermore, the broader class of 2-aminothiophenes exhibits a diverse pharmacological profile, including anti-inflammatory, antioxidant, and antibacterial activities.[1] A structurally related compound, 2-hydroxy-4-phenylthiophene-3-carbonitrile, has been investigated as a PD-L1 antagonist, highlighting the potential of this substitution pattern in immunotherapy.[7]

Conclusion

This compound is a molecule of significant strategic importance in the field of medicinal chemistry and drug discovery. Its straightforward synthesis via the Gewald reaction, coupled with its versatile reactivity, makes it an invaluable starting material for the construction of complex, biologically active heterocyclic systems. The thieno[3,2-d]pyrimidine derivatives, which are readily prepared from this compound, continue to be a fertile ground for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a solid foundation for researchers and scientists working to leverage the potential of this powerful chemical scaffold. Further exploration of the biological activities of this compound and its direct derivatives is a promising avenue for future research.

References

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. This compound [m.chemicalbook.com]

- 4. PubChemLite - this compound (C12H11NO2S) [pubchemlite.lcsb.uni.lu]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Methyl 2-amino-4-phenylthiophene-3-carboxylate | C12H11NO2S | CID 685886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 8. Buy Methyl 2-amino-4-phenylthiophene-3-carboxylate | 67171-55-5 [smolecule.com]

- 9. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate | C13H13NO2S | CID 2756498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Gewald Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to Methyl 3-amino-4-phenylthiophene-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth analysis of Methyl 3-amino-4-phenylthiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental molecular characteristics, delve into established synthetic protocols, and discuss its role as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a technical and practical understanding of this important chemical entity.

Core Molecular Attributes

This compound is a substituted thiophene derivative featuring an amino group at the 3-position, a phenyl group at the 4-position, and a methyl carboxylate at the 2-position. This unique arrangement of functional groups imparts specific physicochemical properties that make it a valuable starting material in organic synthesis.

Molecular Formula and Weight

The fundamental identity of a compound is defined by its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂S | [1] |

| Molecular Weight | 233.29 g/mol | [1] |

| CAS Number | 82437-64-7 | [2] |

Synthesis of this compound

The synthesis of this thiophene derivative is a well-established process. Understanding the reaction mechanism and the rationale behind the procedural steps is crucial for successful and reproducible outcomes. A common and effective method involves the Gewald aminothiophene synthesis.

Synthetic Workflow: Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. The general workflow for the synthesis of this compound is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example of the Gewald synthesis for the target compound.

Materials:

-

Phenylacetaldehyde

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (catalyst)

-

Ethanol (solvent)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phenylacetaldehyde and methyl cyanoacetate in ethanol.

-

Catalysis: Add a catalytic amount of morpholine to the mixture. The morpholine acts as a base to facilitate the initial Knoevenagel condensation.

-

Knoevenagel Condensation: Stir the mixture at room temperature. The progress of the condensation to form methyl 2-cyano-3-phenylacrylate can be monitored by thin-layer chromatography (TLC).

-

Addition of Sulfur: Once the initial condensation is complete, add one equivalent of elemental sulfur to the reaction mixture.

-

Gewald Reaction: Gently heat the mixture to reflux. The reaction is typically complete within a few hours. The formation of the aminothiophene occurs during this step.

-

Workup and Isolation: After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

-

Purification: Collect the solid product by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.

Applications in Medicinal Chemistry and Drug Development

The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Molecules containing the thiophene ring system have demonstrated anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3] this compound serves as a versatile building block for the synthesis of more complex, pharmacologically active molecules.[4]

Role as a Synthetic Intermediate

The presence of three reactive sites—the amino group, the ester, and the thiophene ring itself—allows for a variety of chemical modifications. This structural versatility enables medicinal chemists to synthesize libraries of compounds for screening and to optimize lead compounds by fine-tuning their pharmacokinetic and pharmacodynamic profiles.

Caption: The role of the title compound in the drug discovery pipeline.

Conclusion

This compound is a chemically significant molecule with well-defined properties and a straightforward synthetic route. Its utility as a versatile intermediate in the synthesis of complex heterocyclic compounds makes it a valuable tool for researchers in drug discovery and medicinal chemistry. A thorough understanding of its characteristics and reactivity is essential for leveraging its full potential in the development of novel therapeutics.

References

Key chemical intermediates in heterocyclic synthesis

An In-Depth Technical Guide to Key Chemical Intermediates in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of pharmaceuticals and biologically active natural products incorporating these structural motifs. The efficient construction of these vital molecules is, therefore, a central focus of synthetic organic chemistry. This technical guide provides an in-depth exploration of the core chemical intermediates that serve as the foundational building blocks for the synthesis of a diverse array of heterocyclic systems. Moving beyond a simple catalog of reactions, this guide, designed for the practicing researcher, delves into the causality behind experimental choices, offering field-proven insights into the strategic application of these key intermediates. We will explore the synthesis, reactivity, and utility of pivotal classes of intermediates, including dicarbonyl compounds, enamines, α-haloketones, and ylides, contextualizing their roles within seminal named reactions and modern synthetic methodologies. Detailed, self-validating experimental protocols, comparative data, and mechanistic diagrams are provided to equip scientists with the practical knowledge required to navigate the complexities of heterocyclic synthesis and accelerate drug discovery and development programs.

The Central Role of Dicarbonyl Compounds: Versatile Scaffolds for Heterocycle Construction

Dicarbonyl compounds are arguably one of the most important classes of intermediates in heterocyclic synthesis due to their dual electrophilic and nucleophilic nature (through their enol or enolate forms). The spatial relationship between the two carbonyl groups dictates the size and type of the resulting heterocyclic ring.

1,3-Dicarbonyl Compounds: Gateways to Pyridines, Pyrimidines, and Pyrazolones

1,3-Dicarbonyl compounds, such as β-ketoesters and β-diketones, are exceptionally versatile precursors for the synthesis of six-membered heterocycles and five-membered rings with two heteroatoms.[1][2] Their utility stems from the acidity of the methylene protons flanked by the two carbonyl groups, which allows for easy formation of a nucleophilic enolate.

One of the most classic and enduring multicomponent reactions utilizing 1,3-dicarbonyl compounds is the Hantzsch Pyridine Synthesis .[3][4] This reaction provides a straightforward and efficient route to 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding aromatic pyridines.[4][5] The Hantzsch synthesis is a cornerstone in medicinal chemistry, famously used in the production of calcium channel blockers like nifedipine.[3]

The mechanism involves a sequence of condensation, addition, and cyclization steps. An aldehyde condenses with one equivalent of the β-ketoester in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound.[3][6] A second equivalent of the β-ketoester reacts with a nitrogen source, typically ammonia or ammonium acetate, to generate an enamine.[3][6] A subsequent Michael addition between the enamine and the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, affords the 1,4-dihydropyridine ring.[3][6]

Diagram 1: Hantzsch Pyridine Synthesis Workflow

Caption: Logical workflow of the Hantzsch Pyridine Synthesis.

Experimental Protocol 1: Microwave-Assisted Hantzsch Synthesis of Acridine-1,8-diones [7]

This protocol illustrates a green, solvent-free approach to a fused pyridine system.

-

Reactants: A mixture of an aromatic aldehyde (1 mmol), dimedone (2 mmol), and ammonium acetate (1.2 mmol) is prepared.

-

Procedure:

-

The reactants are placed in a 10 mL glass vial without any solvent or catalyst.

-

The vial is subjected to microwave irradiation at a power of 600 W.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion (typically 3-8 minutes), the reaction mixture is cooled to room temperature.

-

The solid product is washed with hot ethanol to remove any unreacted starting materials.

-

The product is then recrystallized from an appropriate solvent to yield the pure acridine-1,8-dione.

-

Causality in Experimental Choice: The use of microwave irradiation significantly accelerates the reaction compared to conventional heating, often leading to higher yields and cleaner products by minimizing side reactions.[8][9][10] The solvent-free condition aligns with the principles of green chemistry, reducing waste and simplifying workup.[7]

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

| Aldehyde | Method | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Conventional (Reflux) | 12 hours | 15-52 | [8] |

| Benzaldehyde | Microwave (Solvent) | 4 minutes | 15-52 | [8] |

| Benzaldehyde | Microwave (Solvent-free) | 10 minutes | 59-77 | [8] |

| 4-Chlorobenzaldehyde | Microwave (Solvent-free) | 3 minutes | 97 | [7] |

| 4-Nitrobenzaldehyde | Microwave (Solvent-free) | 5 minutes | 94 | [7] |

1,4-Dicarbonyl Compounds: The Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes

The Paal-Knorr synthesis is a powerful and straightforward method for constructing five-membered heterocycles from 1,4-dicarbonyl compounds.[11][12] The choice of the reagent used for cyclization dictates the nature of the resulting heterocycle.

-

Furans: Acid-catalyzed dehydration of a 1,4-diketone leads to the formation of a furan.[11][12]

-

Pyrroles: Reaction with a primary amine or ammonia results in a pyrrole.[13]

-

Thiophenes: Treatment with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, yields a thiophene.[11]

The mechanism for furan synthesis involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl.[12][13] Subsequent dehydration of the resulting hemiacetal affords the aromatic furan ring.[12][13]

Diagram 2: The Paal-Knorr Synthesis Manifold

Caption: Versatility of 1,4-dicarbonyls in the Paal-Knorr synthesis.

Experimental Protocol 2: Paal-Knorr Furan Synthesis of 2,5-Dimethylfuran [14]

-

Reactants: Hexane-2,5-dione and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve hexane-2,5-dione (10 mmol) in toluene (50 mL).

-

Add p-toluenesulfonic acid monohydrate (1 mmol).

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,5-dimethylfuran.

-

Causality in Experimental Choice: The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the product by removing the water formed during the dehydration step. Toluene is an excellent solvent for this purpose as it forms an azeotrope with water. An acid catalyst is essential to protonate a carbonyl group, facilitating the nucleophilic attack by the enol.[13] Ionic liquids have also been explored as reusable and environmentally benign catalysts and reaction media for this transformation.[15]

1,5-Dicarbonyl Compounds: Precursors to Pyridines

Saturated 1,5-dicarbonyl compounds can be cyclized in the presence of a nitrogen source, such as ammonia or hydroxylamine, to form dihydropyridines, which are then oxidized to pyridines. This approach provides a logical and often high-yielding route to substituted pyridines.

α-Haloketones: Reactive Electrophiles for Heterocycle Assembly

α-Haloketones are highly valuable intermediates due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the halogen, which is susceptible to nucleophilic substitution.[16][17] This dual reactivity allows them to participate in a variety of cyclization reactions.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide.[18][19] This reaction provides a direct and efficient route to a wide range of substituted thiazoles, which are important scaffolds in many pharmaceuticals. The mechanism begins with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration.[20][21]

Experimental Protocol 3: Synthesis of 2-Amino-4-phenylthiazole [21]

-

Reactants: 2-Bromoacetophenone and thiourea.

-

Procedure:

-

Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

-

Cool the reaction to room temperature.

-

Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl.

-

Collect the precipitated solid by vacuum filtration through a Buchner funnel.

-

Wash the filter cake with water.

-

Dry the solid on a watch glass to yield the product, which is often pure enough for characterization without further purification.

-

Feist-Benary Furan Synthesis

This reaction provides an alternative to the Paal-Knorr synthesis for accessing furans. It involves the condensation of an α-halo ketone with the enolate of a β-dicarbonyl compound in the presence of a base like pyridine or ammonia.[11][22] The reaction proceeds via an initial SN2 reaction followed by cyclization and dehydration.[3]

Diagram 3: Feist-Benary Furan Synthesis Mechanism

Caption: Stepwise mechanism of the Feist-Benary furan synthesis.

Gabriel-Cromwell Aziridine Synthesis

The Gabriel-Cromwell reaction is a method for synthesizing N-substituted aziridines from α,β-dihaloketones or esters and a primary amine.[23] This reaction proceeds via an initial nucleophilic attack of the amine, followed by an intramolecular cyclization with the displacement of the second halide. It provides an efficient route to these strained, yet synthetically useful, three-membered heterocycles.[24][25]

Enamines: Nucleophilic Intermediates for Heterocycle Annulation

Enamines, formed from the reaction of a secondary amine with an aldehyde or ketone, are powerful nucleophiles due to the delocalization of the nitrogen lone pair into the double bond.[12][26] This makes the α-carbon nucleophilic, allowing it to react with a wide range of electrophiles. This reactivity is harnessed in many heterocyclic syntheses, where enamines can act as key intermediates in annulation reactions.

The utility of enamines is central to the mechanism of many named reactions, including the Hantzsch pyridine synthesis (as discussed in Section 1.1) and the Fischer indole synthesis.

Phenylhydrazones: Key Intermediates in the Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles.[27][28] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[27][29]

The mechanism is a fascinating cascade of reactions:

-

Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form the arylhydrazone.[30]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[27][30]

-

[25][25]-Sigmatropic Rearrangement: A key[25][25]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) occurs, breaking the N-N bond and forming a C-C bond.[27][29]

-

Rearomatization and Cyclization: The intermediate rearomatizes, and the newly formed amino group attacks the imine carbon to form a five-membered ring.

-

Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring.[27]

Experimental Protocol 4: Two-Step Synthesis of 2-Phenylindole [31]

-

Step 1: Synthesis of Acetophenone Phenylhydrazone

-

Warm a mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) on a steam bath for 1 hour.

-

Dissolve the hot mixture in 80 mL of 95% ethanol.

-

Induce crystallization by agitation and cool in an ice bath.

-

Collect the product by filtration and wash with cold ethanol.

-

-

Step 2: Fischer Indole Synthesis

-

Prepare an intimate mixture of acetophenone phenylhydrazone (0.025 mol) and powdered anhydrous zinc chloride (25.0 g) in a tall beaker.

-

Immerse the beaker in an oil bath preheated to 170°C and stir vigorously.

-

After the mass becomes liquid (3-4 minutes), remove the beaker from the bath and continue stirring for 5 minutes.

-

Pour the hot mixture into 400 mL of water.

-

Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.

-

Collect the crude 2-phenylindole by filtration, wash with water, and recrystallize from hot 95% ethanol.

-

Causality in Experimental Choice: Zinc chloride is a common Lewis acid catalyst for this reaction, promoting the key[25][25]-sigmatropic rearrangement and subsequent cyclization steps.[27] The high temperature is necessary to overcome the activation energy of the rearrangement. The two-step procedure, involving the isolation of the hydrazone, often leads to a cleaner final product.

Ylides: Reagents for Ring Formation via Rearrangement

Ylides, neutral molecules with adjacent positive and negative charges, are potent intermediates in organic synthesis. Nitrogen and sulfur ylides are particularly useful in the synthesis of heterocycles through characteristic rearrangement reactions.

The Stevens and Sommelet-Hauser Rearrangements

The Stevens rearrangement is a[23][24]-rearrangement of a quaternary ammonium or sulfonium ylide, typically promoted by a strong base.[32][33] In contrast, the Sommelet-Hauser rearrangement is a competing[24][25]-sigmatropic rearrangement of certain benzyl quaternary ammonium salts.[34][35] Both reactions involve the formation of an ylide intermediate, which then rearranges to form a new C-C bond. These rearrangements can be cleverly employed to construct heterocyclic rings, including ring-expansion reactions of cyclic ammonium salts.[1][36]

Diagram 4: Competing Stevens and Sommelet-Hauser Rearrangements

Caption: Ylide intermediate leading to Stevens or Sommelet-Hauser products.

Conclusion: The Power of Strategic Intermediate Selection

The efficient and predictable synthesis of heterocyclic compounds is a paramount objective in modern drug discovery and materials science. A deep understanding of the reactivity and utility of key chemical intermediates is fundamental to achieving this goal. This guide has illuminated the central role of dicarbonyl compounds, α-haloketones, enamines, phenylhydrazones, and ylides as versatile building blocks for a vast array of heterocyclic systems.

By moving beyond rote memorization of named reactions and focusing on the underlying mechanistic principles and the causality behind experimental choices, researchers can strategically select and deploy these intermediates to construct complex molecular architectures with precision and efficiency. The provided protocols and comparative data serve as a practical starting point for laboratory synthesis, while the emphasis on multicomponent and green chemistry approaches highlights the ongoing evolution of the field towards more sustainable and powerful synthetic methodologies. The continued exploration and innovative application of these core intermediates will undoubtedly pave the way for the discovery of the next generation of life-changing medicines and advanced functional materials.

References

- 1. chemistry-reaction.com [chemistry-reaction.com]

- 2. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Feist-Benary synthesis of furan [quimicaorganica.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis [ouci.dntb.gov.ua]

- 17. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. synarchive.com [synarchive.com]

- 19. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chemhelpasap.com [chemhelpasap.com]

- 22. Feist-Benary_synthesis [chemeurope.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 27. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 28. Fischer Indole Synthesis [organic-chemistry.org]

- 29. jk-sci.com [jk-sci.com]

- 30. alfa-chemistry.com [alfa-chemistry.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. synarchive.com [synarchive.com]

- 33. Stevens rearrangement - Wikipedia [en.wikipedia.org]

- 34. grokipedia.com [grokipedia.com]

- 35. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]

- 36. youtube.com [youtube.com]

The Aminothiophene Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Nature of the Aminothiophene Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds."[1][2] These structures exhibit a remarkable ability to interact with a diverse range of biological targets, often with high affinity, making them invaluable starting points for drug discovery.[1][3] The 2-aminothiophene core is a quintessential example of such a privileged scaffold.[4][5][6] This five-membered heterocyclic motif is a versatile building block that is synthetically accessible and possesses inherent drug-like properties.[6][7] Its incorporation into molecules can confer a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8][9][10][11] The continued investigation into 2-aminothiophene derivatives is a testament to their vast potential in developing novel therapeutics.[5][9]

The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component condensation.[12][13][14] This reaction's versatility allows for the introduction of diverse substituents, enabling extensive exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of drug candidates.[15]

Key Biological Activities and Mechanisms of Action

The aminothiophene scaffold is a versatile platform from which a plethora of bioactive molecules have been developed. The following sections will delve into the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Aminothiophene derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[16][17][18][19][20] Their mechanisms of action are often multifaceted, with kinase inhibition being a prominent strategy.[6][15]

Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[15] Aminothiophene-based compounds have been successfully designed as potent inhibitors of various kinases, including:

-

c-Jun N-terminal Kinase (JNK): Involved in stress-activated signaling pathways related to apoptosis and inflammation.[15]

-

Epidermal Growth Factor Receptor (EGFR): A key driver in the proliferation of several cancer types.[15]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Essential for angiogenesis, the formation of new blood vessels that tumors need to grow.[15]

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia.[15][21]

-

Janus Kinase 2 (JAK2): A key component of the signaling pathway for several cytokines and growth factors.[22]

The planarity of the thiophene ring can contribute to effective binding within the ATP-binding pocket of these kinases.[7]

Signaling Pathway Visualization: Kinase Inhibition by Aminothiophene Derivatives

References

- 1. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pnrjournal.com [pnrjournal.com]

- 11. pnrjournal.com [pnrjournal.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents | Semantic Scholar [semanticscholar.org]

- 21. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Cornerstone Reaction: A Historical Perspective

An In-depth Technical Guide to the Discovery and Enduring Legacy of the Gewald Reaction

For professionals in the fields of chemical research and pharmaceutical development, the relentless pursuit of efficient and versatile synthetic methodologies is a cornerstone of innovation. Among the arsenal of named reactions that have shaped modern organic chemistry, the Gewald reaction stands out for its remarkable simplicity and the profound utility of its products. This guide offers a comprehensive exploration of the Gewald reaction, from its serendipitous discovery to its current-day applications in the synthesis of vital pharmaceutical agents. We will delve into the mechanistic intricacies that were debated for decades, the evolution of the reaction protocol, and the practical application of its products, providing researchers with both foundational knowledge and field-proven insights.

The synthesis of highly functionalized 2-aminothiophenes, now a routine process in many laboratories, was once a significant synthetic challenge. Prior methods were often multi-step, low-yielding, and limited in scope[1]. The landscape changed dramatically in the 1960s with the work of German chemist Karl Gewald. His research culminated in a one-pot, three-component reaction (G-3CR) that condensed a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base[2][3][4][5].

First reported in publications around 1961-1966, this method provided a remarkably direct and efficient route to polysubstituted 2-aminothiophenes[6][7][8][9]. The mild reaction conditions, ready availability of starting materials, and the high degree of structural diversity achievable contributed to its rapid adoption by the synthetic community[1][7][8]. The products of this reaction, with their versatile 2-amino and 3-cyano (or ester) functionalities, proved to be invaluable building blocks for a vast array of more complex heterocyclic systems and pharmacologically active molecules[3][10].

Unraveling the Mechanism: From Postulation to Computational Clarity

For nearly three decades after its discovery, the precise mechanism of the Gewald reaction remained a subject of speculation[2]. While the initial step was correctly identified as a Knoevenagel-Cope condensation, the subsequent sequence involving the incorporation of elemental sulfur was not well understood[2][5][11].

The Initial Knoevenagel-Cope Condensation

The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile[2][12]. The base (often a secondary amine like morpholine or piperidine) deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate[2][7].

The Role of Sulfur and Cyclization

The true complexity lies in the addition of sulfur. Modern computational studies using Density Functional Theory (DFT) have provided significant clarity, superseding earlier postulates[12].

-

Sulfur Ring Opening : The α,β-unsaturated nitrile intermediate is deprotonated by the base at the γ-position, creating a substituted allylic anion. This anion then acts as the nucleophile that opens the S₈ elemental sulfur ring, forming a linear polysulfide intermediate[12].

-

Polysulfide Intermediates : A complex equilibrium of polysulfides of varying lengths is established. These intermediates can interconvert and decompose through several pathways[12].

-

Cyclization and Aromatization : The monosulfide intermediate undergoes an intramolecular nucleophilic attack of the sulfur anion onto the nitrile carbon. The final, thermodynamically favorable step is tautomerization and aromatization, which drives the entire reaction sequence to completion, forming the stable 2-aminothiophene ring system[5].

The overall reaction pathway is a testament to a thermodynamically controlled process, where the formation of the aromatic thiophene ring serves as the ultimate driving force, funneling various intermediates towards the final product.